molecular formula C13H11BrN2O2 B14898138 5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide

5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide

Cat. No.: B14898138
M. Wt: 307.14 g/mol
InChI Key: XVHGSXDWBGQBBR-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. It features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a pyridin-2-ylmethyl group attached to the nitrogen of the benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-hydroxybenzoic acid with pyridin-2-ylmethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction typically proceeds under mild conditions, yielding the desired benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the pyridin-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11BrN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)

InChI Key

XVHGSXDWBGQBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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